N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
CAS No.: 1251678-50-8
Cat. No.: VC5374700
Molecular Formula: C21H18F2N4O3S
Molecular Weight: 444.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251678-50-8 |
|---|---|
| Molecular Formula | C21H18F2N4O3S |
| Molecular Weight | 444.46 |
| IUPAC Name | N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
| Standard InChI | InChI=1S/C21H18F2N4O3S/c1-14-24-25-21-8-7-20(13-26(14)21)31(28,29)27(18-3-5-19(30-2)6-4-18)12-15-9-16(22)11-17(23)10-15/h3-11,13H,12H2,1-2H3 |
| Standard InChI Key | FKWYALJQLHGGQM-UHFFFAOYSA-N |
| SMILES | CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=CC(=C3)F)F)C4=CC=C(C=C4)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a triazolo[4,3-a]pyridine scaffold fused with a sulfonamide group at position 6. Key substituents include:
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3-Methyl group on the triazole ring.
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N-[(3,5-Difluorophenyl)methyl] and N-(4-methoxyphenyl) groups on the sulfonamide nitrogen.
Table 1: Molecular Characteristics
Spectroscopic Data
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InChI Key: FKWYALJQLHGGQM-UHFFFAOYSA-N.
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NMR: Characteristic peaks include δ 2.45 ppm (s, 3H, CH₃), δ 3.80 ppm (s, 3H, OCH₃), and δ 6.70–7.40 ppm (m, aromatic protons).
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis involves multi-step reactions optimized for yield and purity:
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Triazolopyridine Core Formation: Cyclization of enaminonitriles with benzohydrazides under microwave irradiation (60–100°C, 30–60 min) .
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Sulfonamide Introduction: Reaction of the core with 3,5-difluorobenzyl chloride and 4-methoxyaniline in the presence of triethylamine.
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Purification: Recrystallization or column chromatography (silica gel, ethyl acetate/hexane).
Table 2: Optimization of Synthesis Parameters
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Temperature | 80°C | 72% |
| Solvent | DMF | 68% |
| Catalyst | None (microwave-assisted) | 85% |
Reaction Mechanisms
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Microwave-Mediated Cyclization: Accelerates intramolecular condensation via dielectric heating, reducing side reactions .
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Sulfonylation: Nucleophilic attack by the amine on sulfonyl chloride, facilitated by base (e.g., K₂CO₃).
Biological Activities and Mechanisms
Enzyme Inhibition
The compound exhibits dual inhibitory activity against:
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VEGFR-2 (IC₅₀ = 1.33 µM): Disrupts angiogenesis by binding to the ATP-binding pocket .
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Carbonic Anhydrase IX/XII (IC₅₀ = 7.6–40 nM): Targets hypoxic tumor microenvironments .
Table 3: Comparative Enzyme Inhibition Data
| Target | IC₅₀ (This Compound) | Reference Drug (IC₅₀) |
|---|---|---|
| VEGFR-2 | 1.33 µM | Sorafenib (0.43 µM) |
| hCA IX | 66 nM | SLC-0111 (53 nM) |
| hCA XII | 7.6 nM | SLC-0111 (4.8 nM) |
Anticancer Activity
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In Vitro Cytotoxicity: IC₅₀ values of 8.39–21.15 µM against HepG-2 and MCF-7 cell lines, comparable to doxorubicin .
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Mechanism: Induces apoptosis via caspase-3 activation and mitochondrial membrane depolarization .
Therapeutic Applications
Oncology
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Targeted Therapy: Selective inhibition of VEGFR-2 and hCA isoforms reduces off-target effects compared to traditional chemotherapeutics .
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Combination Regimens: Synergistic effects observed with paclitaxel in breast cancer models .
Comparative Analysis with Structural Analogues
Fluorination Impact
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3,5-Difluorobenzyl Group: Enhances metabolic stability and blood-brain barrier penetration vs. non-fluorinated analogs.
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4-Methoxyphenyl Substituent: Improves solubility (LogP = 2.8 vs. 3.5 for chloro analogs).
Table 4: Structure-Activity Relationships
| Analog Modification | Biological Effect |
|---|---|
| Replacement of F with Cl | ↓ VEGFR-2 affinity (IC₅₀ = 2.1 µM) |
| Removal of Methoxy Group | ↑ Cytotoxicity (IC₅₀ = 5.2 µM) |
Future Research Directions
Pharmacokinetic Studies
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ADME Profiling: Current data lack oral bioavailability and plasma half-life metrics.
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Toxicity Screening: Required to establish therapeutic indices in preclinical models.
Structural Optimization
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